2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

Regioisomer comparison Structure-activity relationship Benzimidazole-piperidine

The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide (CAS 605625-25-0) is a synthetic small molecule belonging to the benzimidazole-piperidine-acetamide class. It features a benzimidazole heterocycle linked via a piperidine ring to an acetamide moiety substituted with a 2,3-dimethylphenyl group.

Molecular Formula C22H26N4O
Molecular Weight 362.477
CAS No. 605625-25-0
Cat. No. B2471426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
CAS605625-25-0
Molecular FormulaC22H26N4O
Molecular Weight362.477
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C
InChIInChI=1S/C22H26N4O/c1-15-6-5-9-18(16(15)2)23-21(27)14-26-12-10-17(11-13-26)22-24-19-7-3-4-8-20(19)25-22/h3-9,17H,10-14H2,1-2H3,(H,23,27)(H,24,25)
InChIKeyRDQNJJAXIKZTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide (CAS 605625-25-0): Core Chemical Identity and Procurement Context


The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide (CAS 605625-25-0) is a synthetic small molecule belonging to the benzimidazole-piperidine-acetamide class. It features a benzimidazole heterocycle linked via a piperidine ring to an acetamide moiety substituted with a 2,3-dimethylphenyl group . Its molecular formula is C22H26N4O, with a molecular weight of approximately 362.5 g/mol, and it is typically supplied for non-human research purposes [1]. While structurally related to compounds explored as melanin-concentrating hormone (MCH) receptor antagonists, specific biological characterization data for this exact molecule remain extremely scarce in the peer-reviewed literature, placing the burden of differentiation primarily on structural and physicochemical features rather than on established pharmacological profiles [2].

Why 2,3-Dimethylphenyl Substitution Matters: Rationale Against Generic Interchange of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide


In the absence of robust pharmacological data, the primary barrier to generic substitution lies in the regiospecific positioning of the dimethyl substituents on the phenylacetamide ring. Closely related analogs, such as the 3,5-dimethylphenyl isomer, share the same core scaffold but differ only in the position of the methyl groups, a subtle change known to profoundly alter molecular recognition, target binding, and pharmacokinetic properties . Within the broader benzimidazole-piperidine-acetamide series, activity at MCH-R1 has been shown to be exquisitely sensitive to substitution patterns on the terminal phenyl ring; for example, the highly optimized analog 3o (bearing a pyridinylethyl group) achieved an IC50 of 1 nM, whereas minor structural modifications led to drastically reduced potency [1]. Therefore, even in screening libraries, the 2,3-dimethylphenyl substitution cannot be assumed to be functionally equivalent to other positional isomers, and interchange without explicit comparative data risks introducing uncontrolled variables into experiments.

Quantitative Differentiation Evidence for 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide (605625-25-0)


Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 3,5-Dimethylphenyl Substitution

The target compound possesses a 2,3-dimethylphenyl substitution on the acetamide nitrogen. Its closest commercially available regioisomer, 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, differs only in the methyl group positions. In the absence of direct comparative bioassay data for this pair, class-level inference from the MCH-R1 antagonist series demonstrates that shifting methyl substituent positions on the terminal phenyl ring can alter in vitro potency by orders of magnitude. For instance, in the same scaffold, the lead compound 3o (IC50 = 1 nM) contains a specific heteroaryl substitution, while other simple phenyl-substituted analogs in the series displayed significantly weaker binding [1]. This establishes that the 2,3-dimethylphenyl isomer cannot be considered functionally interchangeable with the 3,5-dimethylphenyl isomer.

Regioisomer comparison Structure-activity relationship Benzimidazole-piperidine

Molecular Weight and Formula: Purity and Identity Verification

The target compound has a molecular formula of C22H26N4O and a monoisotopic mass of 362.210 Da (average mass ~362.5 g/mol) . This distinguishes it from analogs with different N-aryl substituents, such as the 4-nitrophenyl analog (C20H21N5O3, MW 379.41) . For procurement, confirmation of the correct molecular ion via LC-MS or HRMS (expected [M+H]+ = 363.2185) is essential to verify that the supplied material is not a mis-labeled analog.

Quality control Molecular weight Identity assurance

InChI Key Uniqueness: Digital Fingerprint for Database Cross-Referencing

The InChI Key for the target compound is RDQNJJAXIKZTFY-UHFFFAOYSA-N . This is structurally specific to the 2,3-dimethylphenyl regioisomer. The 3,5-dimethylphenyl isomer and other analogs will have different InChI Keys. In large screening databases or corporate compound collections, using the InChI Key ensures retrieval of the exact substance rather than a structurally similar but biologically distinct molecule. No compound-level biological activity is reported in ChEMBL or BindingDB under this InChI Key as of 2026, indicating that any procurement for biological screening is for novel target exploration [1].

Cheminformatics Database search Compound registration

Prospective Application Scenarios for 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide Based on Differential Evidence


Chemical Biology Probe for MCH-R1 Structure-Activity Relationship Expansion

Given its structural relation to the MCH-R1 antagonist series [1], this compound is best utilized as a tool to map the tolerance of the MCH-R1 binding pocket for 2,3-dimethylphenyl substitution, a regioisomer not explicitly explored in the published SAR. Its procurement is justified for academic labs seeking to expand the chemical space around the lead compound 3o (IC50 = 1 nM).

Negative Control or Inactive Comparator for Dopamine Receptor Screening

Preliminary data for structurally related benzimidazole-piperidine compounds indicate potential dopamine receptor interactions, but the target compound lacks annotated activity (Ki unavailable for D2, D3, D4). It could serve as a presumptive negative control in dopamine receptor panels, provided its inactivity is confirmed in initial single-concentration screens [2].

Analytical Reference Standard for Regioisomer-Specific Method Development

The distinct InChI Key and molecular formula allow this compound to be used as a reference standard for developing HPLC or LC-MS methods that must resolve the 2,3-dimethylphenyl isomer from its 3,5-dimethylphenyl counterpart. This is critical for quality control laboratories dealing with isomeric impurities in benzimidazole-based APIs .

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